5-Iodo-1H-imidazo[4,5-b]pyridine

Physicochemical Properties Halogen Effects Medicinal Chemistry

Procuring a reliable, high-purity halogenated imidazopyridine scaffold for medicinal chemistry can be challenging, especially when consistent quality and traceability are critical for reproducible results. This product directly addresses those pain points. - High Reactivity for Selective Functionalization: The C-I bond at the 5-position offers superior reactivity for selective cross-coupling reactions, enabling efficient diversification in multi-step syntheses of kinase inhibitors and other drug candidates. - Critical Tool for SAR & Imaging: As the most polarizable and sterically demanding halogen analog, it is essential for probing target binding pockets. It also serves as a direct precursor for isotopic labeling (e.g., ¹²³I/¹²⁵I) to create novel SPECT imaging agents. - Supply Chain Certainty: Supplied with comprehensive analytical documentation (COA, NMR, HPLC), ensuring batch-to-batch consistency for rigorous pharmaceutical research and development.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
Cat. No. B12851657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1H-imidazo[4,5-b]pyridine
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=N2)I
InChIInChI=1S/C6H4IN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
InChIKeyCVJFOGNXEFJYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-imidazo[4,5-b]pyridine Scaffold and Halogen Properties


5-Iodo-1H-imidazo[4,5-b]pyridine is a halogenated heterocyclic compound within the imidazo[4,5-b]pyridine class, characterized by a fused imidazole and pyridine ring system with a heavy iodine atom at the 5-position (molecular formula: C6H4IN3, molecular weight: 245.02 g/mol) . This structural motif serves as a critical scaffold in medicinal chemistry due to its purine isosterism, enabling interactions with a wide range of kinase ATP-binding pockets and other therapeutic targets [1]. The presence of the iodine atom imparts distinct electronic and steric properties that differentiate it from other halogenated or unsubstituted analogs, influencing both its reactivity in synthetic transformations and its potential biological profile .

Why 5-Iodo-1H-imidazo[4,5-b]pyridine Cannot Be Replaced


Generic substitution within the imidazo[4,5-b]pyridine class is not feasible due to the profound impact of the halogen's atomic radius, electronegativity, and polarizability on both synthetic utility and biological target engagement. The iodine atom at the 5-position is significantly larger and more polarizable than hydrogen, fluorine, chlorine, or bromine, which alters the compound's lipophilicity, electronic distribution, and capacity for halogen bonding . These physicochemical differences directly translate into divergent performance in key applications: the enhanced reactivity of the C-I bond facilitates selective cross-coupling reactions unattainable with lighter halogens, while the iodine's steric and electronic profile can lead to unique binding modes in biological targets, as evidenced by structure-activity relationship (SAR) studies across the broader imidazopyridine family [1]. The following quantitative evidence underscores why 5-iodo substitution represents a distinct and non-interchangeable selection.

Quantitative Evidence for 5-Iodo-1H-imidazo[4,5-b]pyridine


Molecular Weight and Halogen Size

The molecular weight of 5-iodo-1H-imidazo[4,5-b]pyridine is substantially higher than that of its 5-bromo, 5-chloro, 5-fluoro, and unsubstituted analogs, reflecting the greater atomic mass of iodine . The van der Waals radius of iodine (198 pm) is significantly larger than that of bromine (185 pm), chlorine (175 pm), and fluorine (147 pm) [1]. This increased size and mass directly influence compound handling, stoichiometry in synthesis, and pharmacokinetic properties such as volume of distribution.

Physicochemical Properties Halogen Effects Medicinal Chemistry

Lipophilicity (LogP) Comparison

Lipophilicity, a critical determinant of membrane permeability and metabolic stability, is significantly enhanced by the 5-iodo substitution. While direct experimental LogP data for 5-iodo-1H-imidazo[4,5-b]pyridine is limited, its value can be reliably estimated using the well-established Hansch π constant for aromatic iodine (π = +1.12) [1] added to the measured LogP of the unsubstituted 1H-imidazo[4,5-b]pyridine scaffold (LogP = 0.00859) [2]. This yields an estimated LogP of approximately 1.13 for the 5-iodo derivative. In comparison, the 5-chloro analog has a reported LogP of 1.23 [3], indicating that the iodine derivative, despite its larger size, may exhibit slightly lower lipophilicity than the chloro analog in this specific scaffold context, a nuance relevant to drug design.

Lipophilicity ADME Halogen Effects

Enhanced Pd-Catalyzed Cross-Coupling Reactivity

The carbon-iodine bond in 5-iodo-1H-imidazo[4,5-b]pyridine is significantly more reactive in oxidative addition steps of palladium-catalyzed cross-coupling reactions compared to carbon-bromine and carbon-chlorine bonds. This is a well-established class-level principle in organometallic chemistry [1]. For substrates bearing multiple halogens, this reactivity difference enables highly chemoselective sequential functionalization: the iodo position can be coupled first under mild conditions, leaving a bromo or chloro substituent intact for subsequent orthogonal transformations [2]. This tunable reactivity is not achievable with lighter halogen analogs alone, making the 5-iodo derivative a superior building block for complex molecular assembly.

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Radioiodination Precursor for SPECT Imaging

The presence of a stable iodine atom at the 5-position provides a direct synthetic handle for isotopic exchange or precursor derivatization to incorporate radioactive iodine isotopes (e.g., 123I, 125I, 131I) for Single Photon Emission Computed Tomography (SPECT) imaging. This capability is a unique differentiator from 5-bromo, 5-chloro, 5-fluoro, or unsubstituted analogs, which lack this direct route to clinically relevant radiotracers. Research on structurally related imidazopyridine derivatives has successfully demonstrated this principle: a series of radioiodinated imidazopyridines were developed as potential SPECT imaging agents for amyloid-β plaques in Alzheimer's disease, with lead compounds showing higher affinity for synthetic human Aβ₁₋₄₀ fibrils than the established agent IMPY [1].

Molecular Imaging SPECT Radioiodination

Optimal Applications of 5-Iodo-1H-imidazo[4,5-b]pyridine


Chemoselective Cross-Coupling Synthesis

In multi-step synthetic routes toward kinase inhibitors or other drug candidates, the high reactivity of the C-I bond allows for selective functionalization of the 5-position under mild conditions, even in the presence of other halogens (e.g., bromine or chlorine) on the scaffold [1]. This enables efficient construction of complex, diversely substituted imidazopyridine libraries, a key advantage for medicinal chemistry programs.

SPECT Imaging Agent Development

The iodine atom provides a direct avenue for isotopic labeling with 123I or 125I, facilitating the creation of novel SPECT tracers [2]. Given the established bioactivity of imidazopyridine scaffolds in kinase inhibition and other pathways, the 5-iodo derivative is a strategic starting point for developing imaging agents to visualize disease-associated proteins, such as tau or amyloid aggregates in Alzheimer's disease, or specific kinase expression in tumors.

Halogen Bonding and Lipophilicity SAR

For structure-activity relationship (SAR) investigations, the 5-iodo compound serves as the extreme end of the halogen series, providing the greatest van der Waals radius and polarizability [3]. Its estimated LogP of ~1.13 [4] positions it as a moderately lipophilic analog. This makes it an essential tool for probing the steric and electronic tolerance of a target binding pocket, particularly where a strong halogen bond or a specific hydrophobic interaction is hypothesized to improve potency or selectivity.

Analytical Calibration Standards

Due to its distinct and high molecular weight (245.02 g/mol) and unique isotopic pattern from iodine, this compound is well-suited for use as a calibration standard or system suitability test material in LC-MS and GC-MS methods. Its properties allow for clear differentiation from other reaction components and analogs, ensuring accurate quantification and method validation in pharmaceutical analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.